Cas no 116326-39-7 (L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI))

L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI) structure
116326-39-7 structure
Product Name:L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI)
CAS-nummer:116326-39-7
MF:C42H58N6O7S
MW:791.010929584503
CID:141292
PubChem ID:3082786
Update Time:2025-04-19

L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI)
    • 5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide
    • ES 6864
    • L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthale
    • 4(S)-[N-[3-(Morpholinocarbonyl)-2(R)-(1-naphthylmethyl)propionyl]-3-(4-thiazolyl)-L-alanylamino]-5-cyclohexyl-3(S)-hydroxypentanoic acid 2-morpholinoethylamide
    • 5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-{[2-{[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino}-3-(1,3-thiazol-4-yl)propanoyl]amino}pentanamide (non-preferred name)
    • ES-6864
    • 5-Cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-L-threo-pentonamide
    • (3S,4S)-3-Hydroxy-5-cyclohexyl-4-[[(2S)-3-(4-thiazolyl)-2-[[(2R)-2-[morpholinocarbonylmethyl]-3-(1-naphthalenyl)propionyl]amino]propionyl]amino]-N-(2-morpholinoethyl)valeramide
    • (3S,4S)-3-Hydroxy-5-cyclohexyl-4-[[(2S)-3-(4-thiazolyl)-2-[[(2R)-2-(morpholinocarbonylmethyl)-3-(1-naphthalenyl)propionyl]amino]propionyl]amino]-N-(2-morpholinoethyl)valeramide
    • (3S,4S)-5-cyclohexyl-3-hydroxy-4-3-(4-thiazolyl)-L-alanyl>aMino-N-(2-Morpholinoethyl)pentanaMide|(3S,4S)-5-cyclohexyl-3-hydroxy-4{N-[2(R)-(1-naphthyl)Methyl-3-Morpholinocarbonylpropi onyl]-3-(4-th
    • 116326-39-7
    • L-threo-Pentonamide, 5-cyclohexyl-2,4,5-trideoxy-N-(2-(4-morpholinyl)ethyl)-4-((2-((4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl)amino)-1-oxo-3-(4-thiazolyl)propyl)amino)-, (S-(R*,S*))-
    • N-(3-Morpholinocarbonyl-2-(1-npahthylmethyl)propionyl)-(4-thiazolyl)-L-alanyl-cyclostatine-(2-morpholinoethyl)amide
    • 5-cyclohexyl-3-hydroxy-4-(2-(4-morpholino-2-(naphthalen-1-ylmethyl)-4-oxobutanamido)-3-(thiazol-4-yl)propanamido)-N-(2-morpholinoethyl)pentanamide
    • (S-(R*,S*))-5-Cyclohexyl-2,4,5-trideoxy-N-(2-(4-morpholinyl)ethyl)-4-((2-((4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl)amino)-1-oxo-3-(4-thiazolyl)propyl)amino)-L-threo-pentonamide
    • AKOS040746808
    • Inchi: 1S/C42H58N6O7S/c49-38(27-39(50)43-13-14-47-15-19-54-20-16-47)36(23-30-7-2-1-3-8-30)45-42(53)37(26-34-28-56-29-44-34)46-41(52)33(25-40(51)48-17-21-55-22-18-48)24-32-11-6-10-31-9-4-5-12-35(31)32/h4-6,9-12,28-30,33,36-38,49H,1-3,7-8,13-27H2,(H,43,50)(H,45,53)(H,46,52)
    • InChI-sleutel: UACWUNAXAAUHDZ-UHFFFAOYSA-N
    • LACHT: S1C=NC(=C1)CC(C(NC(C(CC(NCCN1CCOCC1)=O)O)CC1CCCCC1)=O)NC(C(CC(N1CCOCC1)=O)CC1=CC=CC2C=CC=CC1=2)=O

Berekende eigenschappen

  • Exacte massa: 790.40914
  • Monoisotopische massa: 790.40876938g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 56
  • Aantal draaibare bindingen: 18
  • Complexiteit: 1250
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.6
  • Topologisch pooloppervlak: 191Ų

Experimentele eigenschappen

  • Dichtheid: 1.242±0.06 g/cm3 (20 ºC 760 Torr),
  • Oplosbaarheid: Insuluble (7.9E-3 g/L) (25 ºC),
  • PSA: 162.43

L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI) Gerelateerde literatuur

Aanbevolen leveranciers
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen